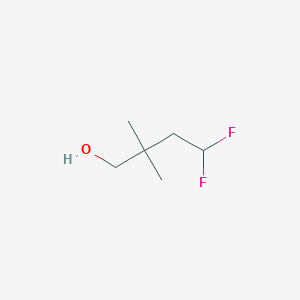

4,4-Difluoro-2,2-dimethylbutan-1-ol

説明

4,4-Difluoro-2,2-dimethylbutan-1-ol is a fluorinated secondary alcohol characterized by two fluorine atoms at the C4 position and two methyl groups at the C2 position. Its molecular formula is C6H12F2O, with a molecular weight of 150.16 g/mol. The compound is commercially available as a building block for organic synthesis, with pricing tiers such as €603.00 for 50 mg and €1,678.00 for 500 mg . Its structure combines steric hindrance (from the dimethyl groups) with the electron-withdrawing effects of fluorine, making it useful in designing molecules with tailored polarity and stability.

特性

IUPAC Name |

4,4-difluoro-2,2-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-6(2,4-9)3-5(7)8/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPUKIAQBQHCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Typical Reaction Scheme:

2,2-Dimethylbutan-1-ol + DAST → 4,4-Difluoro-2,2-dimethylbutan-1-ol

Optimization of Reaction Conditions

- Temperature Control: Maintaining low temperatures minimizes over-fluorination and decomposition.

- Solvent Choice: Dichloromethane or other non-polar solvents facilitate better control over reaction kinetics.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and GC-MS are employed to monitor fluorination progress and purity.

Purification Techniques

- Distillation: Fractional distillation under reduced pressure is used to purify the product, achieving purities exceeding 95%.

- Chromatography: Preparative high-performance liquid chromatography (HPLC) can be employed for high-purity isolation, especially in research settings.

Industrial Scale Synthesis

- Flow Chemistry: Continuous flow reactors enable precise control of temperature, reagent addition, and residence time, significantly improving yield and safety.

- Reagent Recycling: Excess fluorinating agents and by-products are recovered and recycled to enhance process sustainability.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Purification | Remarks |

|---|---|---|---|---|

| Precursors fluorination | 2,2-Dimethylbutan-1-ol + DAST | -78°C to 0°C, inert atmosphere | Distillation, HPLC | Regioselective fluorination at C4 |

| Industrial scaling | Fluorinating agents + continuous flow | Controlled temperature, inert gas | Continuous distillation | Enhanced safety and yield |

Notes and Considerations

- Alternative Fluorinating Agents: Other reagents like Selectfluor or xenon difluoride can be used, but DAST remains the most common for such alcohol fluorinations.

- Reaction By-products: The formation of side products such as over-fluorinated compounds requires careful reaction monitoring and purification.

- Environmental Impact: Proper waste management and reagent recycling are critical for sustainable manufacturing.

化学反応の分析

Types of Reactions

4,4-Difluoro-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Formation of 4,4-difluoro-2,2-dimethylbutan-1-one.

Reduction: Formation of 4,4-difluoro-2,2-dimethylbutane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Building Block for Fluorinated Compounds

4,4-Difluoro-2,2-dimethylbutan-1-ol serves as a critical building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the formation of derivatives that can be tailored for specific chemical properties or biological activities. The compound's reactivity towards various nucleophiles makes it versatile in organic synthesis, enabling the production of specialty chemicals with unique properties due to the presence of fluorine atoms .

Biological Research

Enzyme Inhibition and Receptor Binding

Research has indicated that this compound may interact with biological systems, particularly through enzyme inhibition. Notably, it has been studied for its potential inhibitory effects on dedicator of cytokinesis 1 (DOCK1), a guanine nucleotide exchange factor involved in cancer cell signaling pathways. Its ability to disrupt these pathways positions it as a candidate for further investigation in cancer therapeutics .

Potential Biological Activities

While specific biological activities are not extensively documented, the structural features of this compound suggest potential interactions with biological macromolecules. Compounds with similar motifs often exhibit antimicrobial and anti-inflammatory properties, indicating that further research could uncover additional biological implications .

Medicinal Chemistry

Drug Development

The compound is being explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals. The incorporation of fluorine into drug molecules can enhance their metabolic stability and bioavailability. The unique characteristics of this compound make it an attractive candidate for creating novel therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials that leverage the unique properties imparted by fluorine atoms. Its application in continuous flow reactors allows for precise control over reaction conditions, optimizing yield and efficiency in chemical production processes .

作用機序

The mechanism of action of 4,4-Difluoro-2,2-dimethylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific pathways. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Functional Groups : The aldehyde group in 4,4,4-Trifluoro-2,2-dimethylbutanal confers higher reactivity toward nucleophilic additions compared to the alcohols.

Physicochemical and Reactivity Profiles

- Steric Effects : All three compounds feature dimethyl groups at C2, which impose steric hindrance. This may slow reaction kinetics in bulky transition states, particularly in nucleophilic substitutions or esterifications.

- Boiling Points and Solubility : While explicit data are unavailable, the trifluoro alcohol is expected to have a higher boiling point than the difluoro analog due to stronger dipole-dipole interactions. The aldehyde derivative likely exhibits lower solubility in water than the alcohols due to reduced hydrogen-bonding capacity.

- Synthetic Utility : The difluoro alcohol’s balance of fluorine content and steric bulk makes it a candidate for synthesizing fluorinated polymers or pharmaceuticals. In contrast, the trifluoro aldehyde may serve as an intermediate in asymmetric catalysis or agrochemicals .

Research Findings and Mechanistic Insights

Fluorine-Driven Electronic Effects

The addition of fluorine atoms significantly alters electron density distribution. For example:

- NMR Chemical Shifts : In fluorinated alcohols, the deshielding effect of fluorine increases the δ-value of adjacent protons in ¹H NMR spectra. This is corroborated by studies on structurally related BODIPY fluorophores, where fluorine substituents influence spectroscopic properties .

- Acidity : The trifluoro alcohol is expected to be more acidic than the difluoro analog due to the electron-withdrawing inductive effect of the third fluorine, stabilizing the deprotonated form.

Toxicity and Metabolic Considerations

While direct toxicity data for this compound are scarce, structurally related brominated compounds (e.g., BDE-47) demonstrate thyroid hormone disruption via receptor-mediated pathways .

生物活性

4,4-Difluoro-2,2-dimethylbutan-1-ol is a fluorinated alcohol that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This compound features two fluorine atoms and a hydroxyl group, which enhance its stability and lipophilicity, making it a valuable intermediate for drug development and other applications.

The primary mechanism of action of this compound involves its interaction with specific molecular targets, particularly proteins involved in cell signaling pathways. Notably, it acts as an inhibitor of the dedicator of cytokinesis 1 (DOCK1), a guanine nucleotide exchange factor that activates small GTPases such as Rac1. By inhibiting DOCK1, this compound disrupts downstream signaling pathways critical for cancer cell survival and metastasis.

Key Points:

- Target Protein : DOCK1 (Dedicator of Cytokinesis 1)

- Inhibition Mechanism : Binds to the DHR-2 domain of DOCK1 with a high affinity (Kd of 7.1 μM), leading to decreased Rac1 activation.

- Biological Pathways Affected : Cell migration, invasion, and proliferation.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer models. In renal cell carcinoma studies, it has been shown to enhance the anticancer effects of cisplatin by reducing cell viability and proliferation through its inhibitory action on DOCK1.

Summary of Findings:

- Cell Lines Tested : Various cancer cell lines including renal cell carcinoma.

- Effect on Cell Viability : Reduced viability and proliferation when combined with chemotherapy agents.

- Potential Applications : Cancer therapeutics due to its ability to sensitize tumor cells to chemotherapy.

Data Tables

The following tables summarize key biochemical properties and experimental findings related to the biological activity of this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C6H10F2O |

| Molecular Weight | 138.15 g/mol |

| Kd (DOCK1 Binding Affinity) | 7.1 μM |

| IC50 (Cell Proliferation) | Not specified; enhances cisplatin efficacy |

Study 1: Cancer Cell Line Sensitivity

In a controlled study involving renal cancer cells treated with both cisplatin and this compound:

- Objective : To assess the compound's ability to enhance the efficacy of chemotherapy.

- Results : The combination treatment significantly reduced cell viability compared to cisplatin alone. This suggests a synergistic effect that could be exploited in therapeutic settings.

Study 2: Mechanistic Insights

A mechanistic investigation revealed that:

- Methodology : Molecular docking studies indicated strong binding interactions between this compound and DOCK1.

- Findings : The inhibition of DOCK1 led to decreased activation of Rac1, corroborating the compound's role in disrupting critical signaling pathways involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Difluoro-2,2-dimethylbutan-1-ol, and how can purity be maximized?

- Methodology :

- Start with fluorination of 2,2-dimethylbutan-1-ol using reagents like sodium 2-chloro-2,2-difluoroacetate (similar to procedures in ).

- Monitor reaction conditions (temperature, solvent polarity) to minimize side products. Gas evolution during fluorination requires an oil bubbler or inert gas purging .

- Purification via fractional distillation or preparative HPLC (≥95% purity threshold) is recommended. Validate purity using NMR and GC-MS .

Q. How can the compound’s physicochemical properties (e.g., logP, boiling point) be experimentally determined?

- Methodology :

- LogP : Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation .

- Boiling point : Employ differential scanning calorimetry (DSC) under reduced pressure to account for thermal decomposition risks.

- Cross-reference experimental data with computational predictions (QSPR models) for consistency .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Conduct a hazard assessment per guidelines in Prudent Practices in the Laboratory (). Prioritize fume hood use, PPE (nitrile gloves, goggles), and emergency eyewash stations.

- Monitor for gas release (e.g., HF byproducts) using pH-sensitive traps or FTIR gas analysis .

Advanced Research Questions

Q. How can computational models predict the compound’s stability under varying pH or oxidative conditions?

- Methodology :

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-F bonds. Compare with experimental degradation studies (e.g., accelerated stability testing at 40°C/75% RH) .

- Apply neural network-based QSPR models (as in ) to correlate structural descriptors (e.g., fluorine substitution patterns) with reactivity.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

- Methodology :

- Perform variable-temperature NMR to assess conformational flexibility. For example, hindered rotation around the C-OH bond may cause unexpected splitting .

- Compare with isotopologues (e.g., deuterated analogs) or computational NMR simulations (GIAO method) to validate assignments .

Q. How does this compound behave in asymmetric catalysis or as a chiral building block?

- Methodology :

- Test its utility in Mitsunobu reactions or as a ligand precursor. Monitor enantioselectivity via chiral HPLC or polarimetry.

- Explore steric effects from the 2,2-dimethyl group on reaction outcomes (e.g., SN2 vs. SN1 pathways) .

Q. What advanced techniques characterize its adsorption behavior on catalytic surfaces (e.g., metal-organic frameworks)?

- Methodology :

- Use in situ DRIFTS (diffuse reflectance infrared Fourier transform spectroscopy) to track surface interactions.

- Pair with BET surface area analysis and computational docking studies to map binding sites .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental dipole moments?

- Methodology :

- Re-examine solvent effects in DFT calculations (e.g., implicit vs. explicit solvent models).

- Validate experimental measurements using dielectric constant titration in non-polar solvents .

Q. Why might synthetic yields vary significantly across batches?

- Root Cause Analysis :

- Trace moisture content (use Karl Fischer titration) or residual catalysts (e.g., CsCO) may alter fluorination efficiency .

- Implement process analytical technology (PAT) for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。